Isobutyranilide

Description

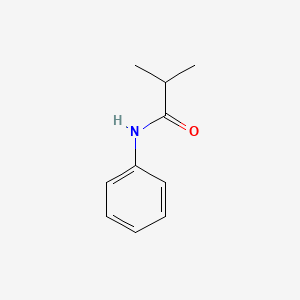

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRCPKDLZOQCFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196030 | |

| Record name | Isobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4406-41-1 | |

| Record name | 2-Methyl-N-phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4406-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyranilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYRANILIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyranilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyranilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isobutyranilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VK482AEK67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobutyranilide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, also known as 2-methyl-N-phenylpropanamide, is an organic compound belonging to the anilide class. It consists of an isobutyryl group attached to the nitrogen atom of an aniline (B41778) molecule. This compound and its derivatives are of interest in medicinal chemistry and materials science due to their structural motifs which are present in various biologically active molecules. This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthesis protocol.

Chemical Structure and Identifiers

This compound is characterized by a phenyl ring connected to an amide functional group, which is further substituted with an isopropyl group.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₃NO[1][2][3] |

| IUPAC Name | 2-methyl-N-phenylpropanamide[4] |

| SMILES | CC(C)C(=O)Nc1ccccc1 |

| InChI | InChI=1S/C10H13NO/c1-8(2)10(12)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)[1][2][3] |

| InChIKey | WDRCPKDLZOQCFU-UHFFFAOYSA-N[1][2][3] |

| CAS Number | 4406-41-1[1][2][3] |

| Synonyms | Isobutyric acid anilide, Propanamide, 2-methyl-N-phenyl-, i-Butyranilide, N-phenylisobutyramide[1][2][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and application in various chemical processes.

Table 1: Physical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 163.22 | g/mol | [4] |

| Normal Melting Point (Tfus) | 316.47 | K | Joback Calculated Property |

| Normal Boiling Point (Tboil) | 558.48 | K | Joback Calculated Property |

| Critical Temperature (Tc) | 778.35 | K | Joback Calculated Property |

| Critical Pressure (Pc) | 3217.33 | kPa | Joback Calculated Property |

| Critical Volume (Vc) | 0.522 | m³/kmol | Joback Calculated Property |

| LogP (Octanol/Water Partition Coefficient) | 2.281 | Crippen Calculated Property | |

| Log of Water Solubility (log10WS) | -2.27 | Crippen Calculated Property | |

| McGowan's Characteristic Volume (McVol) | 139.550 | ml/mol | McGowan Calculated Property |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source |

| Enthalpy of Fusion (ΔfusH°) | 18.87 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization (ΔvapH°) | 52.92 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -77.59 | kJ/mol | Joback Calculated Property |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 103.76 | kJ/mol | Joback Calculated Property |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Table 3: Spectroscopic Information

| Technique | Data Availability |

| ¹H NMR | Available |

| ¹³C NMR | Available |

| ¹⁵N NMR | Available |

| Infrared (IR) Spectroscopy | Available (Transmission and Vapor Phase)[4] |

| Raman Spectroscopy | Available |

| Mass Spectrometry (MS) | Available (Electron Ionization, GC-MS)[2] |

| UV/Visible Spectroscopy | Available |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acylation of aniline with isobutyryl chloride. This reaction, a nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

-

Aniline

-

Isobutyryl chloride

-

Pyridine (B92270) (or another suitable base, e.g., triethylamine)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: Add pyridine (1.1 equivalents) to the aniline solution.

-

Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

Visualizations

Synthesis Workflow

Relationship of Properties

References

An In-depth Technical Guide to Isobutyranilide (CAS 4406-41-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, with the CAS number 4406-41-1, is a chemical compound formally known as 2-methyl-N-phenylpropanamide. Its structure consists of an isobutyramide (B147143) group attached to a phenyl ring via an amide linkage. This anilide serves as a significant building block and intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its derivatives have garnered attention in medicinal chemistry for their potential therapeutic applications, notably as anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological relevance of this compound and its derivatives.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 4406-41-1 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | |

| IUPAC Name | 2-methyl-N-phenylpropanamide | |

| Synonyms | Isobutyric acid anilide, i-Butyranilide, Propanamide, 2-methyl-N-phenyl- | [1] |

| Melting Point | 101 °C | |

| Boiling Point | 317.8 °C at 760 mmHg | |

| Density | 1.046 g/cm³ | |

| Appearance | Solid | |

| Solubility | Insoluble in water; soluble in organic solvents. | |

| LogP | 1.96 (Predicted) |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of aniline (B41778) with an isobutyryl group donor. The most common and efficient laboratory-scale method involves the reaction of aniline with isobutyryl chloride.

Experimental Protocol: Synthesis from Aniline and Isobutyryl Chloride

This protocol describes the synthesis of this compound via the Schotten-Baumann reaction, which involves the acylation of aniline with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

Aniline (C₆H₅NH₂)

-

Isobutyryl chloride ((CH₃)₂CHCOCl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add 10% sodium hydroxide solution (2.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

This section provides a general protocol for the analysis of this compound using reversed-phase HPLC.

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | HPLC system with UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

-

Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amide group, derivatization is often recommended to improve the chromatographic properties of this compound for GC-MS analysis. Silylation is a common derivatization technique.

Derivatization Protocol (Silylation):

-

Accurately weigh approximately 1 mg of this compound into a vial.

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool the vial to room temperature before injecting into the GC-MS.

Instrumentation and Conditions:

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl methylpolysiloxane stationary phase) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

Biological Activity and Mechanism of Action

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of topoisomerase II.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks.

Certain this compound derivatives act as topoisomerase II "poisons." They do not inhibit the DNA cleavage step but rather stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA breaks trigger a cascade of cellular events, including cell cycle arrest and ultimately apoptosis (programmed cell death), which is particularly effective in rapidly proliferating cancer cells.

Signaling Pathway of Topoisomerase II Inhibition

Caption: Mechanism of Topoisomerase II inhibition by this compound derivatives.

Conclusion

This compound (CAS 4406-41-1) is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. The straightforward synthesis and the potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents. The demonstrated activity of its derivatives as topoisomerase II inhibitors highlights the importance of this chemical entity in the ongoing search for new and effective anticancer drugs. The protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and further investigation of this compound and its derivatives.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-N-phenylpropanamide

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-N-phenylpropanamide (also known as N-phenylisobutyramide). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations. The synthesis of this amide is fundamental in various chemical research areas, serving as a building block for more complex molecules.

Overview of Synthetic Strategies

2-Methyl-N-phenylpropanamide is an amide that can be synthesized through the formation of a peptide bond between an aniline (B41778) derivative and an isobutyric acid derivative. The most common and industrially relevant methods involve the acylation of aniline with a reactive form of isobutyric acid, such as an acyl chloride or an anhydride (B1165640). These methods are based on the principle of nucleophilic acyl substitution.

The two primary pathways detailed in this guide are:

-

Pathway A: Acylation of Aniline using Isobutyryl Chloride.

-

Pathway B: Acylation of Aniline using Isobutyric Anhydride.

These routes are favored for their efficiency and high yields.

Pathway A: Synthesis via Isobutyryl Chloride

This is the most direct and widely used method for preparing 2-Methyl-N-phenylpropanamide. The reaction involves the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of isobutyryl chloride. A base is typically added to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction.[1]

Reaction Scheme and Mechanism

The reaction proceeds via a standard Schotten-Baumann type condition.[1] Aniline acts as the nucleophile, and isobutyryl chloride serves as the acylating agent.[2][3] The base, often pyridine (B92270) or triethylamine (B128534), scavenges the HCl generated, preventing the protonation of the aniline starting material and driving the reaction to completion.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis.

-

Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet to ensure an inert atmosphere.[1]

-

Reagent Preparation: Aniline (1.0 equivalent) and a non-nucleophilic base like triethylamine or pyridine (1.2 equivalents) are dissolved in a suitable anhydrous solvent such as dichloromethane (DCM), ethyl acetate, or dioxane in the flask.[1][4]

-

Reaction Initiation: The solution is cooled to 0-5 °C using an ice bath.[1] Isobutyryl chloride (1.05 equivalents) is added dropwise from the dropping funnel to the stirred solution over 15-30 minutes.[3]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1N HCl to remove excess base and aniline, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.[1]

-

Purification: The organic layer is separated, dried over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1] The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 2-Methyl-N-phenylpropanamide.[4]

Quantitative Data

| Parameter | Value/Description | Source(s) |

| Starting Materials | Aniline, Isobutyryl Chloride | [2][5] |

| Reagents/Catalysts | Pyridine or Triethylamine (Base) | [1][4] |

| Solvent | Dichloromethane, Dioxane, or Ethyl Acetate | [1][4] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 2-4 hours | [4] |

| Typical Yield | 69-94% | [1][4] |

| Purification Method | Recrystallization or Column Chromatography | [1][4] |

Pathway B: Synthesis via Isobutyric Anhydride

An alternative to using the more reactive and moisture-sensitive isobutyryl chloride is to use isobutyric anhydride.[6] This reagent is less volatile and generally safer to handle, though the reaction may require heating to proceed at a reasonable rate. The anhydride reacts with aniline to form the desired amide and one equivalent of isobutyric acid as a byproduct.[7]

Reaction Scheme and Mechanism

Similar to the acyl chloride pathway, this reaction is a nucleophilic acyl substitution. The aniline nitrogen attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a molecule of isobutyric acid as the leaving group.

Detailed Experimental Protocol

-

Setup: A round-bottom flask is fitted with a reflux condenser and a magnetic stir bar.

-

Reagent Addition: Aniline (1.0 equivalent) and isobutyric anhydride (1.1-1.5 equivalents) are added to the flask. A solvent is optional, but a high-boiling inert solvent like toluene (B28343) or xylene can be used. Sometimes, a catalytic amount of a base like pyridine is added.

-

Reaction: The mixture is heated to reflux (typically 80-120 °C) and stirred for several hours until the reaction is complete, as indicated by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate). It is then washed with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃) to remove the isobutyric acid byproduct and any unreacted anhydride. This is followed by washing with water and then brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization to obtain pure 2-Methyl-N-phenylpropanamide.

Quantitative Data

| Parameter | Value/Description | Source(s) |

| Starting Materials | Aniline, Isobutyric Anhydride | [7][8] |

| Reagents/Catalysts | Optional: Pyridine (catalyst) | |

| Solvent | Optional: Toluene or Xylene | |

| Reaction Temperature | 80-120 °C (Reflux) | |

| Reaction Time | 2-8 hours | |

| Typical Yield | Generally high, >80% | |

| Purification Method | Aqueous wash followed by Recrystallization |

Experimental Workflow and Safety

A standardized workflow is crucial for ensuring reproducibility and safety in the synthesis of 2-Methyl-N-phenylpropanamide.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US5137918A - N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]

- 5. Isobutyryl chloride - Wikipedia [en.wikipedia.org]

- 6. Isobutyric anhydride - Wikipedia [en.wikipedia.org]

- 7. CAS 97-72-3: Isobutyric anhydride | CymitQuimica [cymitquimica.com]

- 8. Isobutyric anhydride | C8H14O3 | CID 7346 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Isobutyranilide Derivatives: A Technical Guide

Introduction

Isobutyranilide derivatives represent a versatile class of organic compounds characterized by an isobutyryl group attached to an aniline (B41778) moiety. This core structure has proven to be a valuable scaffold in medicinal chemistry and agrochemistry, leading to the development of derivatives with a wide spectrum of biological activities. These activities range from potent anticancer and antifungal effects to anti-inflammatory and herbicidal properties. The therapeutic and commercial potential of these compounds stems from their ability to interact with various biological targets, modulating cellular pathways and inhibiting the growth of pathogenic organisms.

This technical guide provides an in-depth overview of the biological activities of this compound derivatives, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of this promising class of molecules.

Anticancer Activity

A significant area of research for this compound derivatives has been in oncology. Certain derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: Topoisomerase II Inhibition

Several studies suggest that the anticancer activity of specific this compound derivatives is mediated through the inhibition of topoisomerase II. Topoisomerase II is a crucial enzyme that alters DNA topology, playing a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).

Elucidating the Cellular Mechanism of Action of Isobutyranilide: A Proposed Research Framework

Disclaimer: There is currently a notable scarcity of publicly available scientific literature detailing the specific cellular mechanism of action of isobutyranilide. This document, therefore, presents a proposed research framework and hypothetical guide for investigators aiming to elucidate its biological activity. The experimental protocols, data, and pathways described herein are based on established methodologies for compound characterization and should be considered illustrative.

Introduction

This compound, a compound with the chemical formula C10H13NO, is structurally an amide derived from isobutyric acid and aniline (B41778).[1][2] While its chemical properties are documented, its effects on cellular physiology remain largely unexplored. Understanding the mechanism of action of a novel compound is a critical step in the drug discovery and development process. This guide provides a comprehensive, multi-stage experimental plan for researchers to systematically investigate the cellular and molecular effects of this compound.

Stage 1: Initial Phenotypic Screening and Cytotoxicity Assessment

The first step in characterizing a new compound is to determine its effect on cell viability. This is typically achieved through cytotoxicity or proliferation assays using a panel of diverse cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate various human cancer and non-cancerous cell lines (e.g., HeLa, MCF-7, A549, HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Presentation

| Cell Line | Tissue of Origin | IC50 (µM) of this compound |

| HeLa | Cervical Cancer | 15.2 ± 2.1 |

| MCF-7 | Breast Cancer | 28.5 ± 3.5 |

| A549 | Lung Cancer | 12.8 ± 1.9 |

| HEK293 | Embryonic Kidney (Non-cancerous) | > 100 |

This table presents hypothetical IC50 values for this compound across different cell lines.

Workflow for Initial Screening

Workflow for determining the cytotoxicity of this compound.

Stage 2: Target Identification and Validation

Once a biological effect is confirmed, the next crucial step is to identify the molecular target(s) of the compound. A variety of unbiased approaches can be employed for this purpose.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis: Synthesize an this compound analog with a linker and a reactive group (e.g., an alkyne or biotin) for immobilization on a solid support.

-

Immobilization: Covalently attach the this compound probe to agarose (B213101) or magnetic beads.

-

Cell Lysate Preparation: Grow a responsive cell line (e.g., A549) to a large quantity, and prepare a native cell lysate.

-

Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. As a control, incubate the lysate with unconjugated beads or with beads plus an excess of free this compound.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify proteins that are specifically enriched in the this compound-probe pulldown compared to the controls.

Hypothetical Data Presentation

| Protein ID | Protein Name | Fold Enrichment (Probe vs. Control) |

| P04637 | Topoisomerase II alpha | 12.5 |

| Q13473 | Heat shock protein 90-alpha | 3.2 |

| P62258 | 14-3-3 protein zeta/delta | 2.8 |

This table shows hypothetical protein targets for this compound identified by AP-MS.

Workflow for Target Identification

Workflow for identifying cellular targets of this compound using AP-MS.

Stage 3: Pathway Elucidation and Downstream Effects

Based on the identified target(s), the subsequent step is to investigate the downstream signaling pathways that are modulated by this compound. While direct research on this compound is lacking, studies on derivatives have suggested potential mechanisms. For instance, certain 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives have been shown to be cytotoxic and may target topoisomerase II, leading to apoptosis.[3] Furthermore, the aniline core of this compound is a structure found in compounds known to generate reactive oxygen species (ROS) and induce oxidative stress, which can also lead to apoptosis.[4][5][6][7]

Experimental Protocol: Western Blotting for Apoptosis Markers

-

Cell Treatment: Treat A549 cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

-

Analysis: Quantify the band intensities to determine the change in protein levels over time.

Hypothetical Signaling Pathway

Based on the potential mechanisms of related compounds, a hypothetical signaling pathway for this compound is proposed below.

Hypothetical signaling pathway for this compound-induced apoptosis.

Hypothetical Data Presentation

| Protein | Treatment Time (hours) | Fold Change vs. Control |

| Cleaved Caspase-3 | 12 | 3.5 ± 0.4 |

| 24 | 7.2 ± 0.8 | |

| Cleaved PARP | 12 | 2.8 ± 0.3 |

| 24 | 6.1 ± 0.6 |

This table shows hypothetical changes in the levels of key apoptotic proteins following this compound treatment.

Conclusion

The proposed research framework provides a systematic approach to unraveling the cellular mechanism of action of this compound. By combining phenotypic screening, target identification, and pathway analysis, researchers can build a comprehensive understanding of how this compound exerts its biological effects. The insights gained from such studies will be invaluable for assessing its potential therapeutic applications.

References

- 1. This compound | C10H13NO | CID 20436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives as inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aniline and its metabolites generate free radicals in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Free radical generation from an aniline derivative in HepG2 cells: a possible captodative effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

Lack of Documented Therapeutic Applications for Isobutyranilide; Derivatives Show Preclinical Anti-Cancer Activity

There is currently no scientific literature detailing specific therapeutic applications, mechanisms of action, or clinical trials for the compound Isobutyranilide. Extensive searches have yielded information primarily on its chemical and physical properties, without indication of its use in a therapeutic context.

However, research into structurally related compounds, specifically 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives , has revealed potential applications in oncology. These derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with one compound in particular demonstrating promising activity as a topoisomerase II inhibitor. This suggests that while this compound itself is not a therapeutic agent, its core structure may serve as a scaffold for the development of anti-cancer drugs.

Potential Application in Oncology: this compound Derivatives as Topoisomerase II Inhibitors

A study has described the synthesis and biological evaluation of a series of 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives. These compounds were found to be cytotoxic in the micromolar range against several human tumor cell lines.[1]

Mechanism of Action

Detailed studies on the most active compound from this series, compound 6g , suggest that its cytotoxic effects are mediated through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1] This inhibition is believed to induce apoptosis, or programmed cell death, in cancer cells.[1] The interaction with topoisomerase II has been supported by molecular docking studies.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of the synthesized 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives was evaluated against a panel of human cancer cell lines. The results for the most active compound, 6g, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Mammary Gland Adenocarcinoma | Micromolar Range |

| HeLa | Cervix Adenocarcinoma | Micromolar Range |

| A2780 | Ovarian Cancer | Micromolar Range |

| OVCAR5 | Ovarian Cancer | Micromolar Range |

Data extracted from a study on 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives, which states the compounds were found to be cytotoxic in the micromolar range.[1]

Experimental Protocols

While detailed, step-by-step protocols for the synthesis and evaluation of these specific derivatives are proprietary to the research publication, a generalized workflow can be outlined based on the study's description.

General Experimental Workflow

The research involved a multi-stage process, beginning with the chemical synthesis of the derivative compounds. These compounds were then subjected to in vitro screening to assess their cytotoxic activity against cancer cell lines. The most potent compounds were selected for further mechanistic studies, including apoptosis assays and molecular docking simulations, to identify their cellular target.

Conclusion

References

An In-depth Technical Guide to the Solubility of Isobutyranilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutyranilide in various solvents. Due to the limited availability of direct experimental data for this compound, this guide includes calculated values for its water solubility, alongside experimental data for structurally analogous compounds, acetanilide (B955) and benzanilide, to provide valuable context for researchers. The guide also details standardized experimental protocols for solubility determination and presents key chemical pathways relevant to this compound.

Solubility Data

Table 1: Solubility of this compound and Analogous Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | 5.37 x 10⁻³ mol/L (approx. 0.876 g/L) | Calculated[1] |

| Acetanilide | Water | 25 | 0.56 g/100 mL | Experimental[2] |

| Boiling Water | 100 | 5.0 g/100 mL | Experimental[3] | |

| Ethanol | Not Specified | Very Soluble | Qualitative[3] | |

| Diethyl Ether | Not Specified | Soluble | Qualitative[3] | |

| Acetone | Not Specified | Very Soluble | Qualitative[3][4] | |

| Chloroform | Not Specified | 27.0 g/100 mL | Experimental[3] | |

| Benzene | Not Specified | Soluble | Qualitative[3] | |

| Benzanilide | Water | 25 | < 0.01 g/100 mL | Experimental[5] |

| Ethanol | 25 | 12.5 g/100 mL | Experimental[5] | |

| Diethyl Ether | 25 | 8.3 g/100 mL | Experimental[5] | |

| Chloroform | 25 | > 25 g/100 mL | Experimental[5] | |

| Acetone | Not Specified | Soluble | Qualitative[6][7] | |

| Toluene | 25 | (Data available) | Experimental |

Note: The water solubility for this compound is derived from a calculated Log10 of Water Solubility (in mol/L) of -2.27.[1]

Experimental Protocols

For researchers aiming to determine the solubility of this compound or other compounds, the following experimental protocols for the widely accepted shake-flask method and subsequent concentration analysis by UV-Vis spectroscopy are provided.

Thermodynamic Solubility Determination via Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of the solid this compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, acetone). The presence of undissolved solid is crucial to ensure a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or on a magnetic stir plate within a temperature-controlled environment (e.g., a 25°C or 37°C water bath). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The agitation should be vigorous enough to ensure good contact between the solute and solvent.

-

Phase Separation: After the equilibration period, cease agitation and allow the samples to stand undisturbed at the same temperature to allow the excess solid to sediment. To ensure complete removal of undissolved particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, the supernatant can be filtered through a low-binding filter (e.g., a 0.22 µm syringe filter).

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant for concentration analysis. It is critical that no solid material is transferred during this step. The concentration of the dissolved solute is then determined using a suitable analytical method, such as UV-Vis spectroscopy.

Concentration Analysis by UV-Vis Spectroscopy

UV-Vis spectroscopy is a common and effective method for quantifying the concentration of a dissolved compound that absorbs ultraviolet or visible light.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to identify the wavelength at which the maximum absorbance occurs (λmax). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity.

-

Calibration Curve Generation: Prepare a series of standard solutions of this compound with known concentrations in the same solvent. Measure the absorbance of each standard solution at the predetermined λmax. Plot a graph of absorbance versus concentration. According to the Beer-Lambert Law, this should yield a linear relationship.

-

Sample Measurement: Suitably dilute the aliquot of the saturated solution obtained from the shake-flask experiment with the blank solvent to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Concentration Calculation: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Multiply this value by the dilution factor to determine the final solubility of this compound in the solvent.

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical and experimental pathways related to this compound.

Synthesis of this compound

The standard laboratory synthesis of this compound involves the acylation of aniline (B41778) with isobutyryl chloride.

Proposed Metabolic Pathways for this compound

Based on the metabolism of other anilide compounds, this compound is expected to undergo several biotransformations in vivo. The primary metabolic routes for anilides include hydroxylation of the aromatic ring and hydrolysis of the amide bond.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the shake-flask method for determining the solubility of a compound.

References

- 1. This compound (CAS 4406-41-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. docs.chemaxon.com [docs.chemaxon.com]

Spectroscopic Profile of Isobutyranilide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Isobutyranilide (IUPAC Name: 2-methyl-N-phenylpropanamide), a compound of interest in various chemical and pharmaceutical research domains. This document collates and presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols to support research and development activities.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(CH₃ )₂ | ~ 1.2 | Doublet | 6H | ~ 7.0 |

| -CH (CH₃)₂ | ~ 2.5 | Septet | 1H | ~ 7.0 |

| Aromatic-H (ortho) | ~ 7.5 | Doublet | 2H | ~ 8.0 |

| Aromatic-H (meta) | ~ 7.3 | Triplet | 2H | ~ 8.0 |

| Aromatic-H (para) | ~ 7.1 | Triplet | 1H | ~ 7.5 |

| -NH - | ~ 8.0 | Singlet (broad) | 1H | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH(C H₃)₂ | ~ 20 |

| -C H(CH₃)₂ | ~ 36 |

| Aromatic C (para) | ~ 124 |

| Aromatic C (ortho) | ~ 120 |

| Aromatic C (meta) | ~ 129 |

| Aromatic C (ipso) | ~ 138 |

| C =O (Amide) | ~ 176 |

Infrared (IR) Spectroscopy Data.[1]

The following table outlines the key absorption bands observed in the gas-phase IR spectrum of this compound.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2970 | Strong | Aliphatic C-H Stretch (asymmetric) |

| ~ 2870 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~ 1670 | Very Strong | C=O Stretch (Amide I) |

| ~ 1540 | Strong | N-H Bend (Amide II) |

| ~ 1600, 1490, 1440 | Medium-Strong | Aromatic C=C Bending |

| ~ 750, 690 | Strong | C-H Out-of-plane Bending (monosubstituted benzene) |

Mass Spectrometry (MS) Data.[1]

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern. The key peaks are summarized in the table below.[1]

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 163 | 35 | [M]⁺ (Molecular Ion) |

| 120 | 10 | [M - C₃H₇]⁺ |

| 93 | 100 | [C₆H₅NH₂]⁺ (Aniline) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl) |

| 71 | 80 | [C₄H₇O]⁺ (Isobutyryl cation) |

| 43 | 65 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

This section provides detailed methodologies for the spectroscopic techniques cited, intended to guide researchers in replicating these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

Data Acquisition :

-

¹H NMR : A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are necessary.

-

-

Data Processing : The raw free induction decay (FID) is processed using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition : A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from other components on a capillary column.

-

Ionization (Electron Ionization - EI) : In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged species.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Isobutyranilide: A Comprehensive Technical Guide for Chemical Synthesis and Intermediacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, also known as N-phenyl-2-methylpropanamide, is a chemical compound with the formula C₁₀H₁₃NO. It belongs to the class of anilides, which are derivatives of aniline (B41778) where one of the hydrogen atoms on the amino group is replaced by an acyl group. This compound serves as a crucial chemical intermediate in the synthesis of a variety of organic molecules, most notably in the pharmaceutical and agrochemical industries. Its structural features, comprising a phenyl ring attached to an amide group with an isopropyl substituent, make it a versatile building block for the introduction of these moieties into more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and a thorough examination of its role as a key intermediate in the production of high-value chemicals.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NO | [1][2][3] |

| Molecular Weight | 163.22 g/mol | [1][3] |

| CAS Number | 4406-41-1 | [1][3] |

| IUPAC Name | 2-methyl-N-phenylpropanamide | [4] |

| Synonyms | Isobutyric acid anilide, i-Butyranilide | [1][3][5] |

| Appearance | Solid | [6] |

| Melting Point | Data not readily available | |

| Boiling Point | 558.48 K (calculated) | |

| Solubility | Soluble in ether. Decomposes in water. | [7] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of aniline with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride (B1165640). These methods are analogous to the well-established Schotten-Baumann reaction conditions for amide synthesis.

General Synthesis Workflow

The general workflow for the synthesis of this compound involves the reaction of aniline with an acylating agent, followed by workup and purification of the product.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from standard N-acylation procedures.[3][8]

Materials:

-

Aniline

-

Isobutyryl chloride

-

Triethylamine or Pyridine (B92270)

-

Dichloromethane (anhydrous)

-

Deionized water

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath and add triethylamine or pyridine (1.1 equivalents).

-

Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium (B8662869) chloride or pyridinium (B92312) chloride may form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aniline.

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica (B1680970) gel.

This protocol is based on the acylation of anilines with anhydrides.[6][9]

Materials:

-

Aniline

-

Isobutyric anhydride

-

Pyridine (as solvent and catalyst) or a catalytic amount of a strong acid (e.g., sulfuric acid) in an inert solvent.

-

Deionized water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve aniline (1.0 equivalent) in pyridine or an inert solvent.

-

Add isobutyric anhydride (1.1 equivalents) to the solution. If using an inert solvent, add a catalytic amount of a strong acid.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If pyridine was used as the solvent, remove it under reduced pressure.

-

Pour the reaction mixture into a beaker of cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product and purify by recrystallization.

Role as a Chemical Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The this compound moiety can be further functionalized on the phenyl ring or the amide nitrogen, or it can be a key precursor to a final active ingredient.

Application in Pharmaceutical Synthesis: The Case of Flutamide

A significant application of this compound chemistry is in the synthesis of Flutamide , a non-steroidal antiandrogen drug used in the treatment of prostate cancer.[10] The synthesis involves the acylation of a substituted aniline with an isobutyrylating agent. While Flutamide itself is a substituted this compound, the fundamental reaction is the formation of the this compound core.

A common synthetic route to Flutamide involves the reaction of 4-nitro-3-(trifluoromethyl)aniline (B27955) with isobutyryl chloride.[11][12]

Reaction Scheme for Flutamide Synthesis:

Experimental Protocol for Flutamide Synthesis (adapted from literature): [11]

Materials:

-

4-nitro-3-(trifluoromethyl)aniline

-

Isobutyryl chloride

-

Pyridine (as solvent and base)

-

Toluene (B28343) (for recrystallization)

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask, dissolve 4-nitro-3-(trifluoromethyl)aniline in pyridine.

-

Slowly add isobutyryl chloride to the solution.

-

Heat the reaction mixture under reflux at approximately 75°C for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water to precipitate the crude Flutamide.

-

Collect the solid by vacuum filtration and wash with water.

-

Recrystallize the crude product from toluene to obtain pure Flutamide.

Quantitative Data for Flutamide Synthesis: [11]

| Reactant | Acylating Agent | Solvent | Yield |

| 4-nitro-3-(trifluoromethyl)aniline | Isobutyryl chloride | Pyridine | 73.04% |

| 4-nitro-3-(trifluoromethyl)aniline | Isobutyric anhydride | Pyridine | 22.33% |

Logical Workflow for Flutamide Synthesis:

Caption: Logical workflow for the synthesis of the pharmaceutical Flutamide.

Application in Agrochemical Synthesis

Anilide structures are prevalent in a wide range of agrochemicals, including fungicides and herbicides. While specific examples detailing the direct use of this compound as a publicly documented intermediate in major agrochemicals are less common than for pharmaceuticals, the fundamental amide bond formation is a key step in the synthesis of many such compounds. For instance, the fungicide Boscalid contains an anilide linkage, and its synthesis involves the reaction of an aniline derivative with a carboxylic acid derivative.[13][14] This highlights the importance of the anilide synthesis methodology, for which this compound serves as a prime example.

Spectroscopic Data

The characterization of this compound is confirmed through various spectroscopic techniques. A summary of the available data is presented in Table 2.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | Data available in spectral databases. | [4] |

| ¹³C NMR | Data available in spectral databases. | [4] |

| Infrared (IR) Spectroscopy | Data available in the NIST WebBook. | [5] |

| Mass Spectrometry (MS) | Data available in the NIST WebBook and PubChem. | [3][4] |

Conclusion

This compound is a synthetically important chemical intermediate with well-defined chemical and physical properties. Its preparation via the N-acylation of aniline is a robust and well-understood process, adaptable to various laboratory and potentially industrial scales. The primary role of this compound lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry, as exemplified by its core structure within the anti-cancer drug Flutamide. The experimental protocols and synthetic workflows provided in this guide offer a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development, facilitating the efficient and effective use of this compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. N-methyl-2-phenylpropanamide|C10H13NO|RUO [benchchem.com]

- 3. studylib.net [studylib.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of acetanilide [cs.gordon.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. etd.repository.ugm.ac.id [etd.repository.ugm.ac.id]

- 12. drnerz.com [drnerz.com]

- 13. Synthesis and process optimization of Boscalid by catalyst Pd-PEPPSI-IPrDtBu-An | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 14. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

Investigating the Cytotoxicity of Isobutyranilide Derivatives on Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to investigate the cytotoxic effects of isobutyranilide derivatives on various cancer cell lines. While data on the parent this compound compound is limited, this document focuses on the known activities of its derivatives, specifically 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides. These compounds have demonstrated cytotoxic effects in the micromolar range against several human tumor cell lines, including mammary gland adenocarcinoma (MCF-7), cervix adenocarcinoma (HeLa), and ovarian cancer cell lines (A2780 and OVCAR5).[1] The primary mechanism of action appears to be the induction of apoptosis, potentially through the inhibition of topoisomerase II.[1] This guide details the experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and provides a visual representation of the proposed signaling pathway.

Data Presentation: Cytotoxicity of this compound Derivatives

The cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. It is important to note that this data is for specific derivatives and not the parent this compound compound.

| Compound Class | Cell Line | Cancer Type | Reported IC50 Range (µM) | Reference |

| 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides | MCF-7 | Mammary Gland Adenocarcinoma | Micromolar | [1] |

| HeLa | Cervix Adenocarcinoma | Micromolar | [1] | |

| A2780 | Ovarian Cancer | Micromolar | [1] | |

| OVCAR5 | Ovarian Cancer | Micromolar | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the cytotoxicity and mechanism of action of this compound derivatives.

Cell Culture and Treatment

-

Cell Lines: MCF-7, HeLa, A2780, and OVCAR5 cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Conditions: Cells are maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound derivatives are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability.[2][3][4][5]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

-

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

-

Procedure:

-

Treat cells with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

-

Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) is quantified.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10][11][12]

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

-

Procedure:

-

Treat cells with the this compound derivative for 24 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to degrade RNA).

-

Incubate for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

-

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram.

Mechanism of Action: Topoisomerase II Inhibition Assay

This assay determines if the compound inhibits the catalytic activity of topoisomerase II.[13][14][15][16][17]

-

Principle: Topoisomerase II relaxes supercoiled DNA or decatenates kinetoplast DNA (kDNA). The inhibition of this activity can be visualized by agarose (B213101) gel electrophoresis.

-

Procedure:

-

Incubate purified human topoisomerase II enzyme with supercoiled plasmid DNA or kDNA in the presence or absence of the this compound derivative.

-

The reaction is typically carried out in a specific assay buffer containing ATP.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

-

Data Analysis: Inhibition is observed as a reduction in the amount of relaxed or decatenated DNA compared to the untreated control.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.[18][19][20][21][22]

-

Procedure:

-

Treat cells with the this compound derivative and prepare total cell lysates.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Visualization of Workflows and Pathways

Experimental Workflow

Caption: A streamlined workflow for investigating the cytotoxicity of this compound derivatives.

Proposed Signaling Pathway of this compound Derivatives

Caption: Proposed mechanism of action for this compound derivatives in cancer cells.

References

- 1. 4-(1,2-diarylbut-1-en-1-yl)this compound derivatives as inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. Flow cytometry with PI staining | Abcam [abcam.com]

- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. inspiralis.com [inspiralis.com]

- 16. inspiralis.com [inspiralis.com]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. benchchem.com [benchchem.com]

- 22. blog.cellsignal.com [blog.cellsignal.com]

Isobutyranilide Derivatives as Potential Enzyme Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isobutyranilide derivatives as a promising class of enzyme inhibitors. It consolidates key research findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes critical pathways and workflows. The this compound scaffold has demonstrated significant potential in the design of inhibitors for a range of enzymes implicated in various diseases, including cancer and neurodegenerative disorders.

Introduction to this compound Derivatives and Enzyme Inhibition

Enzymes are crucial biocatalysts that regulate a vast array of physiological processes.[1] Dysregulation of enzyme activity is a hallmark of many diseases, making them prime targets for therapeutic intervention.[2] Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, representing a cornerstone of modern pharmacology.[2][3]

The this compound core structure, characterized by an isobutyryl group attached to an aniline (B41778) ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives have been explored for their ability to inhibit various key enzymes, demonstrating potential for the development of novel therapeutic agents.

Key Enzyme Targets of this compound Derivatives

Research has identified several classes of enzymes that are potently inhibited by this compound derivatives.

Topoisomerase II

DNA topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cells, making it a key target for anticancer drugs.[4] A library of 4-(1,2-diarylbut-1-en-1-yl)isobutyranilides has been synthesized and shown to be cytotoxic to several human tumor cell lines.[4] Detailed studies on the most active compounds suggest that topoisomerase II is a likely intracellular target.[4]

Protein Kinases

Protein kinases regulate a majority of cellular pathways, especially those involved in signal transduction. Aberrant kinase activity is a frequent driver of cancer cell proliferation and survival.[5] Consequently, kinase inhibitors are a major class of anticancer drugs.[6][7]

-

BCR-ABL Kinase: This abnormal tyrosine kinase, resulting from a chromosomal translocation, is the primary cause of chronic myeloid leukemia (CML).[6] this compound derivatives structurally related to Nilotinib and Imatinib have been developed as potent inhibitors of the BCR-ABL kinase, with some compounds showing activity in the nanomolar range.[6]

-

Aurora Kinases: This family of serine/threonine kinases plays a critical role in mitosis. Their overexpression is common in various tumors, making them attractive targets for cancer therapy.[8] Derivatives of compounds like MK-0457 and GSK1070916, which can be considered related to the broader anilide class, have been studied as Aurora B inhibitors.[8]

Protein Phosphatases